2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
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Overview
Description
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an amine, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
- 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Uniqueness
Compared to similar compounds, 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group.
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5/c9-4-3-6-1-2-7-8(10)11-5-12-13(6)7/h1-2,5H,3H2,(H2,10,11,12) |
InChI Key |
MOJRIHVFOAKBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)CC#N |
Origin of Product |
United States |
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